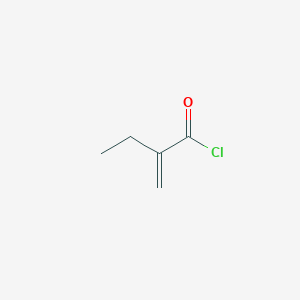
Chlorure de 2-éthylacryloyle
Vue d'ensemble
Description
2-Ethylacryloyl chloride, also known as α-Ethylacrylic acid chloride or 2-Methylenebutanoyl chloride, is a chemical compound with the formula C5H7ClO . It is used as a building block for organic synthesis .
Synthesis Analysis
The synthesis of 2-Ethylacryloyl chloride is typically achieved by reacting acryloyl chloride with n-octanol and other alcohols in the presence of triethyl amine . This reaction results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .Molecular Structure Analysis
The molecular structure of 2-Ethylacryloyl chloride is represented by the linear formula C2H5C(=CH2)COCl . It has a molecular weight of 118.56 .Chemical Reactions Analysis
As an acid chloride, 2-Ethylacryloyl chloride is highly reactive. It is commonly used in organic synthesis, where it reacts with alcohols to form esters .Physical And Chemical Properties Analysis
2-Ethylacryloyl chloride is a liquid at room temperature with a density of 1.116 g/mL at 25 °C . It has a boiling point of 118-126 °C and a refractive index of 1.444 .Applications De Recherche Scientifique
Synthèse des monomères d'acrylate
Le chlorure de 2-éthylacryloyle est utilisé dans la synthèse des monomères d'acrylate, qui sont essentiels à la production de polymères ayant une large gamme d'applications. Le composé réagit avec les alcools en présence d'une base pour former des esters d'acrylate . Ces esters sont ensuite polymérisés pour créer des matériaux aux propriétés souhaitables telles que la transparence, la durabilité et la flexibilité, qui sont utilisés dans la fabrication des plastiques, des peintures et des adhésifs.
Fabrication de revêtements
Ce composé est essentiel à la fabrication de divers types de revêtements. Il est utilisé pour produire des revêtements de répulsion, de lubrification, de modification des particules, de promotion de l'adhésion et de fluorescence . Ces revêtements spécialisés ont des applications allant des machines industrielles aux biens de consommation, offrant une protection et des fonctionnalités améliorées.
Production d'adhésifs
Dans le domaine des adhésifs, le this compound sert de pierre angulaire pour créer des agents de liaison solides. Il est impliqué dans la synthèse de polymères qui constituent la base des adhésifs utilisés dans diverses industries, notamment la construction, l'automobile et les produits de consommation .
Traitement de l'eau
Le rôle du this compound dans la synthèse des polymères suggère son utilisation indirecte dans les procédés de traitement de l'eau. Les polymères dérivés de ce composé pourraient être utilisés dans la clarification et la purification de l'eau, contribuant à l'élimination des contaminants et à l'amélioration de la qualité de l'eau pour diverses utilisations .
Synthèse des colorants
Le composé est impliqué dans la synthèse des colorants et des pigments. Sa réactivité avec d'autres produits chimiques peut conduire à la formation de molécules complexes qui présentent des couleurs spécifiques et sont utilisées pour teindre les textiles, les plastiques et d'autres matériaux .
Recherche biomédicale
En recherche biomédicale, le this compound est utilisé pour créer des polymères destinés aux systèmes d'administration de médicaments, à l'ingénierie tissulaire et aux hydrogels auto-cicatrisants . Ces applications sont essentielles au développement de nouveaux traitements médicaux et dispositifs qui améliorent les soins aux patients et les résultats en matière de santé.
Applications polymères diverses
Enfin, la polyvalence du this compound en chimie des polymères ne saurait être surestimée. Il est un ingrédient clé dans la création d'une variété de polymères ayant des applications dans l'électronique, les textiles et les biens de consommation, démontrant ainsi son large impact sur la science et l'ingénierie des matériaux .
Mécanisme D'action
2-Ethylacryloyl chloride, also known as 2-methylidenebutanoyl Chloride, is a chemical compound with the linear formula C2H5C(=CH2)COCl . Here is a detailed analysis of its mechanism of action:
Target of Action
As an acid chloride, it is generally used as a building block for organic synthesis .
Result of Action
Its primary use is in the synthesis of other organic compounds .
Action Environment
The action, efficacy, and stability of 2-Ethylacryloyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other reactive species. It is typically stored at -20°C to maintain its stability .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that acid chlorides, such as 2-Ethylacryloyl chloride, are highly reactive and can readily participate in various biochemical reactions . They can interact with a variety of biomolecules, including enzymes and proteins, through covalent bonding. The nature of these interactions is typically characterized by the formation of esters and amides .
Molecular Mechanism
As an acid chloride, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that acid chlorides, including 2-Ethylacryloyl chloride, are reactive and can degrade over time .
Metabolic Pathways
The specific metabolic pathways involving 2-Ethylacryloyl chloride are not well-characterized. As an acid chloride, it is likely to be involved in various biochemical reactions and could potentially interact with various enzymes or cofactors .
Propriétés
IUPAC Name |
2-methylidenebutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYDTSAAECYHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401033 | |
| Record name | 2-Ethylacryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4390-96-9 | |
| Record name | 2-Ethylacryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylacryloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1598882.png)


![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)

![3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B1598891.png)



acetic acid](/img/structure/B1598896.png)

